6-Phenoxypyridin-3-ol
Overview
Description
6-Phenoxypyridin-3-ol is a chemical compound with the molecular formula C11H9NO2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound and its derivatives has been discussed in several studies . For instance, one study discusses the synthesis of 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs as selective BTK inhibitors . Another study discusses the synthesis of 2-Phenoxypyridin-3-yl derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a phenol group . The structure of this compound has been widely used in the molecular structure of pesticides .Chemical Reactions Analysis
The chemical reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine have been reported . Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Scientific Research Applications
Antiangiogenic Activity
Research has demonstrated the antiangiogenic activities of 6-amido-2,4,5-trimethylpyridin-3-ols, a novel series based on 6-aminopyridin-3-ol. These compounds have shown significant potential in inhibiting angiogenesis-related pathologies, offering a foundation for the development of new angiogenesis inhibitors. The study highlighted that selected compounds from this series exhibited superior antiangiogenic and antitumor activities compared to known controls in a chick embryo chorioallantoic membrane assay (Lee et al., 2014).
Taste Enhancement
Another intriguing application is in the realm of taste enhancement, where N-(1-carboxyethyl)-6-(hydroxymethyl)pyridinium-3-ol, a novel taste enhancer referred to as alapyridaine, was synthesized. This compound, available both as a racemic mixture and in enantiopure forms, demonstrates the impact of structural variation on taste enhancement properties, offering insights into the development of new flavor enhancers (Villard et al., 2003).
OLED Applications
In the field of materials science, derivatives of 6-phenoxypyridin-3-ol, specifically blue-emitting bis-tridentate Ir(III) phosphors, have been synthesized and analyzed for their potential in organic light-emitting diodes (OLEDs). These compounds have shown promising efficiency and stability, contributing to advancements in the development of blue emitters for OLED technology. The research emphasizes the role of substituent effects on the emission properties and device performance (Kuo et al., 2018).
Anti-Inflammatory Applications
In pharmacological research focusing on inflammation, the 6-aminopyridin-3-ol scaffold has been identified as having significant anti-inflammatory activities, particularly in the context of inflammatory bowel disease (IBD). Structural modifications of this scaffold have led to the discovery of analogs with enhanced activity against colon inflammation, highlighting the potential for developing new therapeutic agents for IBD (Chaudhary et al., 2020).
Mechanism of Action
Target of Action
6-Phenoxypyridin-3-ol has been identified as a selective inhibitor of Bruton’s tyrosine kinase (BTK) . BTK is a crucial enzyme in the B-cell antigen receptor signaling pathway, which plays a significant role in the development and functioning of B cells .
Mode of Action
The compound interacts with BTK, inhibiting its activity. This inhibition disrupts the B-cell antigen receptor signaling pathway, leading to a decrease in B-cell activity
Biochemical Pathways
By inhibiting BTK, this compound affects the B-cell antigen receptor signaling pathway . This pathway is crucial for the development and functioning of B cells. When BTK is inhibited, the signaling pathway is disrupted, which can lead to a decrease in B-cell activity .
Pharmacokinetics
The compound’s bioisostere, diaryl ether, is known for its good lipid solubility, metabolic stability, and cell membrane penetration
Result of Action
The primary result of this compound’s action is the inhibition of BTK, leading to a decrease in B-cell activity . This can have various downstream effects depending on the context, such as potential anticancer activity against certain types of lymphoma .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s bioisostere, diaryl ether, is known for its photostability , which could potentially influence the stability of this compound.
Safety and Hazards
Future Directions
The future directions for the use of 6-Phenoxypyridin-3-ol and its derivatives could include the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs . The phenoxypyridine structure has been widely used in the molecular structure of pesticides, and there is potential for further exploration in this area .
Properties
IUPAC Name |
6-phenoxypyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-9-6-7-11(12-8-9)14-10-4-2-1-3-5-10/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCQQFRTONNBOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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